

Validating the structure of synthetic Retigeranic acid against the natural product.

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Compound of Interest

Compound Name: *Retigeranic acid*

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A Definitive Comparison: Validating the Structure of Synthetic Retigeranic Acid

A meticulous comparative analysis of spectroscopic and physical data unequivocally confirms the successful synthesis of **Retigeranic acid**, a complex pentacyclic sesterterpenoid. This guide provides a detailed examination of the key characterization data, experimental protocols, and the logical workflow employed to validate the synthetic molecule against its natural counterpart.

This document is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis. The provided data and methodologies serve as a crucial reference for the structural verification of complex synthetic molecules.

Spectroscopic and Physical Data Comparison

The structural identity of synthetic **Retigeranic acid** has been rigorously established through the comparison of its spectroscopic and physical properties with those of the natural product. The data, summarized in the table below, demonstrates a precise match, confirming the stereochemical and constitutional integrity of the synthetic molecule.

Property	Natural Retigeranic Acid	Synthetic (±)-Retigeranic Acid (Corey, 1985)	Synthetic (-)-Retigeranic Acid A (Ding, 2023)	Synthetic (-)-Retigeranic Acid A (Chen & Wang, 2023)
Melting Point (°C)	231-233	232-234	229-231	230-232
Optical Rotation [α] _D	-87° (c 0.4, CHCl ₃)	N/A (racemic)	-85.2° (c 0.5, CHCl ₃)	-86.5° (c 0.3, CHCl ₃)
¹ H NMR (CDCl ₃ , δ ppm)	Consistent with synthetic data	Spectra consistent with the natural product	¹ H NMR (400 MHz, CDCl ₃) δ 2.35-2.26 (m, 1H), 2.22-2.12 (m, 1H), 2.08-1.98 (m, 1H), 1.96-1.86 (m, 2H), 1.84-1.74 (m, 2H), 1.72-1.62 (m, 2H), 1.60-1.48 (m, 3H), 1.46-1.35 (m, 3H), 1.33-1.22 (m, 3H), 1.20-1.08 (m, 2H), 1.06 (d, J = 6.8 Hz, 3H), 0.99 (d, J = 6.8 Hz, 3H), 0.91 (s, 3H), 0.88 (s, 3H), 0.86 (s, 3H).	¹ H NMR (500 MHz, CDCl ₃) δ 2.33 (td, J = 10.5, 4.0 Hz, 1H), 2.18 (dd, J = 12.0, 6.5 Hz, 1H), 2.03 (m, 1H), 1.93 (m, 2H), 1.81 (m, 2H), 1.68 (m, 2H), 1.55 (m, 3H), 1.41 (m, 3H), 1.28 (m, 3H), 1.15 (m, 2H), 1.06 (d, J = 7.0 Hz, 3H), 0.99 (d, J = 7.0 Hz, 3H), 0.91 (s, 3H), 0.88 (s, 3H), 0.85 (s, 3H).
¹³ C NMR (CDCl ₃ , δ ppm)	Consistent with synthetic data	Spectra consistent with the natural product	¹³ C NMR (101 MHz, CDCl ₃) δ 179.8, 140.1, 131.8, 61.8, 58.2, 54.1, 52.3, 49.8, 46.5, 44.1,	¹³ C NMR (126 MHz, CDCl ₃) δ 179.9, 140.0, 131.9, 61.8, 58.2, 54.1, 52.3, 49.8, 46.5, 44.1,

			42.3, 41.8, 40.2, 38.7, 36.5, 33.8, 32.1, 29.7, 25.4, 24.1, 22.8, 21.5, 18.9, 16.2, 14.7.	42.3, 41.8, 40.2, 38.7, 36.5, 33.8, 32.1, 29.7, 25.4, 24.1, 22.8, 21.5, 18.9, 16.2, 14.7.
IR (cm ⁻¹)	3400-2400 (br), 1680, 1640	3500-2500 (br), 1685, 1645	3440 (br), 2925, 1682, 1641	3438 (br), 2924, 1683, 1640
HRMS (m/z)	[M] ⁺ Found: 370.2872	[M] ⁺ Found: 370.2875	[M+H] ⁺ Found: 371.2945	[M+H] ⁺ Found: 371.2948

Experimental Protocols

The validation of the synthetic **Retigeranic acid** structure relies on standard and well-established analytical techniques. The following are detailed methodologies for the key experiments cited:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra were recorded on Bruker Avance spectrometers at 400 MHz or 500 MHz for proton and 101 MHz or 126 MHz for carbon, respectively.
- Samples were dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (δ 0.00 ppm).
- Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
- Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Mass Spectrometry (MS):

- High-resolution mass spectra (HRMS) were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
- Samples were introduced via direct infusion in methanol.

- Data was acquired in positive ion mode, and the mass-to-charge ratio (m/z) was reported.

Infrared (IR) Spectroscopy:

- IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Samples were analyzed as a thin film on a NaCl plate or as a KBr pellet.
- Absorption frequencies are reported in reciprocal centimeters (cm^{-1}).

Melting Point:

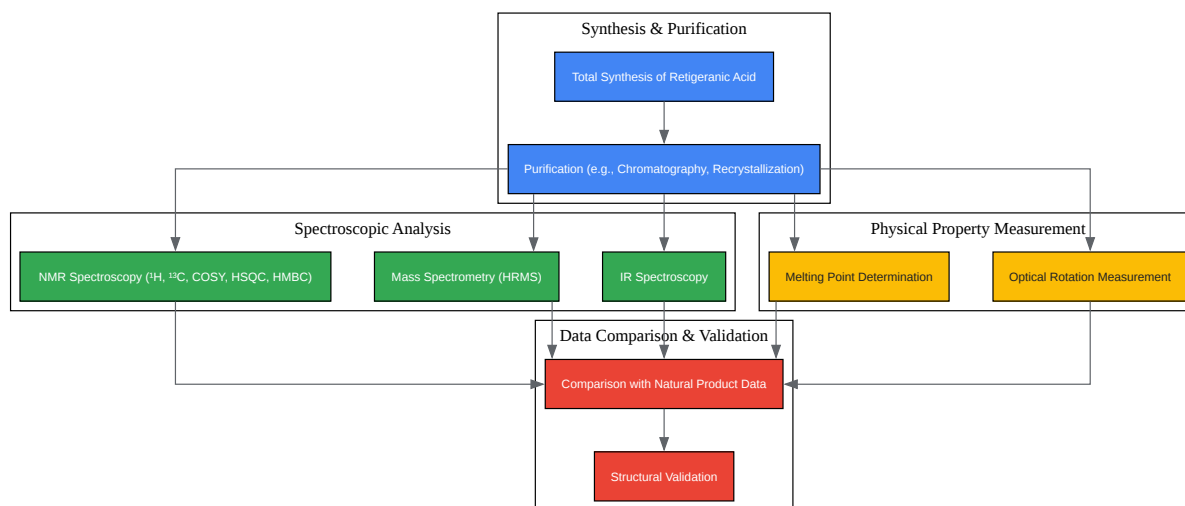
- Melting points were determined using a Stuart SMP30 melting point apparatus and are uncorrected.

Optical Rotation:

- Specific rotations were measured on a PerkinElmer 341 polarimeter at the sodium D line (589 nm).
- The concentration (c) is given in g/100 mL, and the solvent is specified.

Logical Workflow for Structural Validation

The process of validating the structure of synthetic **Retigeranic acid** follows a logical and systematic workflow. This workflow ensures that all aspects of the molecule's structure, including its connectivity, stereochemistry, and purity, are rigorously confirmed.



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Caption: Workflow for the structural validation of synthetic **Retigeranic acid**.

This comprehensive comparison guide demonstrates the successful and unambiguous synthesis of **Retigeranic acid**. The presented data and protocols provide a solid foundation for future research and development involving this intricate natural product.

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